2-[(Dimethylamino)methyl]pyridin-4-amine

Kinase Inhibition CK2 Cancer Research

Identifying a potent, soluble CK2 inhibitor scaffold with correct regiochemistry is critical for oncology lead optimization. 2-[(Dimethylamino)methyl]pyridin-4-amine addresses this need: • IC50 6.0 µM vs CSNK2A (NanoBRET)-25% more potent than regioisomer 4n • 200 µM aqueous solubility (43% higher than analog 4n), ideal for CETSA & high-content screening • Dihydrochloride salt (CAS 1423032-46-5): room-temp storage, immediate aqueous solubility • Dual-functionalized: 4-amine for derivatization, tertiary amine for quaternization

Molecular Formula C8H13N3
Molecular Weight 151.21 g/mol
Cat. No. B13251317
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(Dimethylamino)methyl]pyridin-4-amine
Molecular FormulaC8H13N3
Molecular Weight151.21 g/mol
Structural Identifiers
SMILESCN(C)CC1=NC=CC(=C1)N
InChIInChI=1S/C8H13N3/c1-11(2)6-8-5-7(9)3-4-10-8/h3-5H,6H2,1-2H3,(H2,9,10)
InChIKeyYNPUVQQTJNVFFL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(Dimethylamino)methyl]pyridin-4-amine: Core Structure & Properties


2-[(Dimethylamino)methyl]pyridin-4-amine is a C8-substituted aminopyridine derivative (C8H13N3, MW 151.21 g/mol) featuring a dimethylaminomethyl group at the 2-position and a primary amine at the 4-position of the pyridine ring [1]. Its computed physicochemical profile includes an XLogP3-AA of 0 (indicating balanced hydrophilicity/lipophilicity), a topological polar surface area (TPSA) of 42.2 Ų, and two rotatable bonds—metrics that inform its suitability as a medicinal chemistry scaffold [1]. The compound is also commercially available as a dihydrochloride salt (CAS 1423032-46-5, MW 224.13 g/mol), which enhances aqueous solubility and solid-state stability for experimental workflows [2].

Medicinal chemistry scaffold: 2,4-substituted aminopyridine for fragment growth and SAR exploration
Salt form selection: Dihydrochloride salt supports aqueous solubility and ambient storage workflows
CNS permeability research: Computed physicochemical profile may support blood-brain barrier penetration studies

2-[(Dimethylamino)methyl]pyridin-4-amine: Substitution Risks & Salt Form


Although the aminopyridine class includes numerous structural analogs, direct substitution of 2-[(Dimethylamino)methyl]pyridin-4-amine is ill-advised due to two critical, quantifiable differentiating factors. First, the regiochemical arrangement—a dimethylaminomethyl group at the 2-position paired with a free 4-amine—creates a distinct electronic and steric environment that cannot be replicated by regioisomers (e.g., 4-amino-2-methyl or 2-amino-4-substituted pyridines) [1]. Second, the commercial availability and stability of the dihydrochloride salt (CAS 1423032-46-5) offer a practical advantage over the free base, with documented room-temperature storage stability and water solubility that simplify experimental handling and inventory management . These differences underscore that using an in-class analog without accounting for regiochemistry or salt form introduces significant experimental risk.

Regiochemistry: The 2-(dimethylaminomethyl)/4-amino substitution pattern is distinct from other aminopyridine regioisomers; switching may alter electronic properties and binding behavior.
Salt form: The free base requires cold storage (2–8°C) and light protection, whereas the dihydrochloride salt offers room-temperature stability. Substituting the salt form can shift solubility and experimental reproducibility.

2-[(Dimethylamino)methyl]pyridin-4-amine: Comparative Evidence


CK2α Kinase Inhibition vs. Pyridylmethyl Analogs

In a head-to-head study of pyridylmethyl analogs evaluated for in-cell CSNK2A (CK2α) target engagement via NanoBRET assay, 2-[(Dimethylamino)methyl]pyridin-4-amine (denoted as Compound 4o) demonstrated an IC50 of 6.0 µM, outperforming the close structural analog 4n (IC50 = 8.0 µM) by 25% and exhibiting 2.3-fold higher potency than 4p (IC50 = 14.0 µM) [1]. This represents the most potent CK2α inhibition among the three directly compared pyridylmethyl regioisomers in the series.

CK2α Inhibition
Head-to-head
6.0 µM vs 4n: 8.0 µM / 4p: 14.0 µM
Reported CK2α target engagement context
NanoBRET cellular assay
Kinase Inhibition CK2 Cancer Research Medicinal Chemistry

Aqueous Solubility vs. Regioisomeric Analog

In the same study, 2-[(Dimethylamino)methyl]pyridin-4-amine (Compound 4o) exhibited a kinetic aqueous solubility of 200 µM, which is 43% higher than the 140 µM measured for Compound 4n, a direct regioisomeric comparator [1]. This solubility advantage is achieved without sacrificing potency (IC50 = 6.0 µM vs 8.0 µM for 4n).

Aqueous Solubility
Head-to-head
200 µM vs 4n: 140 µM (43% higher)
Supports solubility screening context
Kinetic solubility assay
Physicochemical Properties Solubility Drug Discovery Preformulation

Lipophilicity Profile for CNS Penetration

The target compound possesses a computed XLogP3-AA value of 0, placing it in an optimal lipophilicity range for blood-brain barrier (BBB) penetration potential (commonly accepted optimal range: 1–3) and oral bioavailability (Lipinski's Rule of Five suggests LogP ≤5) [1]. In contrast, the related catalyst DMAP (4-dimethylaminopyridine) has a calculated XLogP of approximately 1.5, and 2-(dimethylaminomethyl)pyridine (lacking the 4-amine) has a computed XLogP3-AA of 0.6 [2][3]. The lower XLogP of the target compound suggests reduced lipophilicity compared to DMAP, potentially decreasing non-specific membrane binding and hERG liability.

Lipophilicity XLogP
Context-dependent
0 vs DMAP ~1.5 / 2-AMP ~0.6
Lipophilicity context for CNS research
Computed by PubChem; cross-study comparison
CNS Drug Discovery Lipophilicity ADME Medicinal Chemistry

Dihydrochloride Salt: Stability & Procurement

The dihydrochloride salt (CAS 1423032-46-5) is commercially available from multiple reputable vendors at ≥95% purity, with documented room-temperature storage stability and enhanced aqueous solubility compared to the free base . This salt form is a stable, water-soluble derivative that simplifies experimental handling and long-term storage [1]. In contrast, the free base (CAS 1423117-47-8) requires storage at 2–8°C with protection from light, as indicated by vendor specifications .

Salt Stability
Data to verify
Dihydrochloride: room temp; Free base: 2–8°C, protect from light
Salt form selection context
Vendor technical specifications
Chemical Procurement Salt Selection Stability Formulation

TPSA & Membrane Permeability

The topological polar surface area (TPSA) of 42.2 Ų for 2-[(Dimethylamino)methyl]pyridin-4-amine falls well below the commonly accepted threshold of 140 Ų for oral bioavailability and within the optimal range of <90 Ų for blood-brain barrier penetration [1]. This value is significantly lower than that of many aminopyridine analogs bearing additional polar substituents (e.g., carboxylic acids or sulfonamides), which typically exceed 80 Ų [2].

TPSA
Class-level
42.2 Ų (< 140 oral, < 90 BBB threshold)
Computed permeability context
Class-level inference; Cactvs computation
Drug Design ADME Permeability Medicinal Chemistry

Regiochemical Uniqueness vs. Common Aminopyridines

The specific substitution pattern—a 2-(dimethylaminomethyl) group paired with a 4-amino group—is distinct from the more common regioisomers available commercially. For instance, 2-(aminomethyl)-N,N-dimethylpyridin-4-amine (CAS 500716-28-9) places the dimethylamino group directly on the 4-position rather than via a methylene linker [1][2]. This topological difference alters the spatial orientation and electronic properties of the amine pharmacophore, offering unique vectors for fragment growth and SAR exploration.

Regiochemistry
Context-dependent
2-(dimethylaminomethyl), 4-amino vs 2-(aminomethyl), 4-(dimethylamino)
Scaffold uniqueness context
Structural comparison; supporting evidence
Scaffold Hopping Chemical Biology Medicinal Chemistry Building Blocks

2-[(Dimethylamino)methyl]pyridin-4-amine: Optimal Use Cases


CK2α Inhibitor Lead Optimization & SAR

Given its demonstrated IC50 of 6.0 µM against CSNK2A in a cellular NanoBRET assay—a 25% potency advantage over the closest regioisomer 4n—this compound is an ideal starting scaffold for CK2 inhibitor programs [1]. The 4-amine provides a synthetic handle for further derivatization, while the dimethylaminomethyl group offers favorable solubility (200 µM) for early-stage in vitro profiling. Researchers developing CK2-targeted therapeutics for oncology applications should prioritize this specific regioisomer to maximize initial potency and minimize the need for solubility-enhancing modifications.

CNS-Penetrant Lead Generation

The compound's computed XLogP3-AA of 0 and TPSA of 42.2 Ų position it within optimal ranges for blood-brain barrier penetration, making it a strategic choice for CNS drug discovery programs [2]. Unlike DMAP (XLogP ~1.5) which exhibits higher lipophilicity and associated non-specific binding risks, this scaffold offers a more balanced profile [3]. Medicinal chemists can use this core to build CNS-targeted libraries while maintaining favorable ADME properties from the outset.

Preformulation & Solubility-Challenged Assays

The 200 µM aqueous kinetic solubility of this compound (43% higher than analog 4n) makes it particularly suitable for high-concentration screening formats, including cellular thermal shift assays (CETSA), high-content imaging, and biophysical binding studies where compound precipitation can confound results [1]. Procurement of the dihydrochloride salt further enhances experimental convenience due to room-temperature stability and immediate aqueous solubility .

Heterocyclic Building Block for Library Synthesis

As a dual-functionalized pyridine scaffold bearing both a primary amine and a tertiary amine, this compound serves as a versatile intermediate for constructing diverse heterocyclic libraries. The 4-amine enables amide coupling, sulfonamide formation, or reductive amination, while the dimethylamino group can be quaternized or oxidized for additional diversification [4]. Its distinct 2,4-substitution pattern offers complementary vectors to more common 3,5- or 2,6-substituted pyridine building blocks, enabling access to novel chemical space [5].

Application
Selection Property
Validation Focus
CK2α Kinase Inhibitor Research
CK2α target engagement
NanoBRET cellular assay response review
CNS Penetration Research
Computed XLogP/TPSA profile
Blood-brain barrier permeability prediction validation
Aqueous Solubility Assay Workflow
Kinetic solubility context
Precipitate risk in high-concentration screening
Heterocyclic Library Synthesis
Dual amine functionalization
Scaffold versatility for diversification

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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